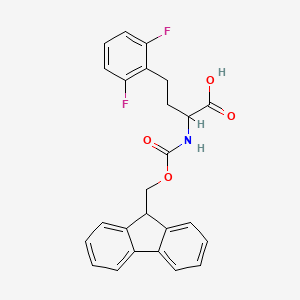

Fmoc-2,6-difluoro-D-homophenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-2,6-difluoro-D-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and two fluorine atoms substituted at the 2 and 6 positions of the phenyl ring. This compound is used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,6-difluoro-D-homophenylalanine typically involves the following steps:

Protection of the amino group: The amino group of D-homophenylalanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Fluorination: The phenyl ring of the protected amino acid is then fluorinated at the 2 and 6 positions. This can be done using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-2,6-difluoro-D-homophenylalanine undergoes various chemical reactions, including:

Substitution reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Deprotection reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).

Deprotection reactions: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products

Substitution reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups attached to the phenyl ring.

Deprotection reactions: The major product is the free amino acid, which can be further utilized in peptide synthesis.

Scientific Research Applications

Peptide Synthesis

Fmoc-2,6-difluoro-D-homophenylalanine plays a crucial role as a building block in the synthesis of peptides, especially through solid-phase peptide synthesis (SPPS). The incorporation of fluorinated amino acids like this compound can improve the stability and solubility of the resultant peptides, which is essential for their functionality in biological systems.

Key Advantages:

- Enhanced Stability: The presence of fluorine atoms can stabilize peptide structures against enzymatic degradation.

- Diverse Peptide Sequences: Facilitates the creation of complex peptides with varied properties due to its unique side chain characteristics.

Drug Development

In the pharmaceutical industry, this compound is utilized for developing peptide-based drugs. Its structural modifications can enhance bioactivity and specificity, making it suitable for targeting specific biological pathways or diseases.

Applications in Drug Development:

- Targeted Therapies: Utilized in designing drugs that target specific receptors or proteins involved in disease mechanisms.

- Improved Bioavailability: Enhances the pharmacokinetic properties of peptides, leading to better absorption and efficacy.

Bioconjugation

This compound is also employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is particularly important in diagnostics and targeted drug delivery systems.

Bioconjugation Applications:

- Diagnostics: Used to create biosensors by attaching peptides to surfaces that can detect specific biomolecules.

- Drug Delivery: Facilitates the targeted delivery of therapeutic agents by modifying their interaction with biological membranes.

Research in Neuroscience

This compound has been instrumental in studying neuropeptides and their functions. Research utilizing this compound contributes to advancements in understanding neurological disorders and potential treatments.

Research Highlights:

- Neuropeptide Studies: Investigates the role of neuropeptides in signaling pathways related to neurological functions.

- Potential Therapeutics: Aids in developing new treatments for conditions such as depression and anxiety by modifying neuropeptide interactions.

Protein Engineering

In protein engineering, this compound is used to enhance protein stability and functionality. Modifying proteins with this amino acid can lead to improved performance in various biotechnological applications.

Protein Engineering Applications:

- Stability Enhancement: Increases the thermal and chemical stability of proteins.

- Functional Modifications: Allows for the design of proteins with novel functionalities for industrial or therapeutic uses.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for SPPS; enhances peptide stability | Improved solubility and stability |

| Drug Development | Development of peptide-based drugs | Enhanced bioactivity and specificity |

| Bioconjugation | Attachment of biomolecules for diagnostics and drug delivery | Targeted delivery systems |

| Neuroscience Research | Study of neuropeptides; potential treatments for neurological disorders | Insights into signaling pathways |

| Protein Engineering | Modification of proteins for enhanced stability and functionality | Novel functionalities for various applications |

Case Studies

-

Peptide Therapeutics Development:

A study demonstrated that incorporating this compound into peptide sequences improved their selectivity towards specific receptors involved in cancer progression. This led to the development of more effective therapeutic agents with reduced side effects. -

Neuropeptide Functionality:

Research involving this compound has revealed new insights into the role of neuropeptides in pain signaling pathways, contributing to potential new treatments for chronic pain management. -

Bioconjugation Techniques:

A recent project utilized this compound to create a novel biosensor capable of detecting biomarkers associated with Alzheimer's disease, showcasing its utility in diagnostic applications.

Mechanism of Action

The mechanism of action of Fmoc-2,6-difluoro-D-homophenylalanine involves its incorporation into peptides and proteins. The presence of fluorine atoms can influence the compound’s electronic properties, affecting the overall structure and function of the synthesized peptides. The Fmoc group serves as a protecting group during synthesis, preventing unwanted reactions at the amino group.

Comparison with Similar Compounds

Similar Compounds

Fmoc-2,5-difluoro-D-homophenylalanine: Similar in structure but with fluorine atoms at the 2 and 5 positions.

Fmoc-2,6-dichloro-D-homophenylalanine: Contains chlorine atoms instead of fluorine at the 2 and 6 positions.

Fmoc-D-homophenylalanine: Lacks the fluorine substitutions on the phenyl ring.

Uniqueness

Fmoc-2,6-difluoro-D-homophenylalanine is unique due to the specific positioning of the fluorine atoms, which can significantly influence the compound’s reactivity and the properties of the peptides synthesized from it. This makes it a valuable tool in peptide synthesis and medicinal chemistry.

Biological Activity

Fmoc-2,6-difluoro-D-homophenylalanine is a fluorinated derivative of the amino acid phenylalanine, distinguished by the incorporation of fluorine atoms at the 2 and 6 positions of the phenyl ring. The presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group enhances its stability and alters its electronic properties, making it a valuable building block in peptide synthesis and biological research.

- Molecular Formula : C₁₉H₁₈F₂N₂O₂

- Molecular Weight : Approximately 423.41 g/mol

- Structural Features : The fluorination significantly influences hydrophobicity and reactivity, which are critical for biochemical applications.

Role in Peptide Synthesis

This compound is primarily utilized in peptide synthesis due to its unique properties:

- Stability Against Enzymatic Degradation : The incorporation of this modified amino acid into peptides can enhance their resistance to enzymatic breakdown, which is crucial for therapeutic applications.

- Altered Binding Affinities : The fluorination may modify how peptides interact with biological targets, potentially leading to novel therapeutic strategies .

The Fmoc protecting group is removed under basic conditions, allowing for selective reactions at other functional groups. This property is particularly advantageous in solid-phase peptide synthesis (SPPS), where it facilitates efficient synthesis workflows without affecting other sensitive functional groups .

Biological Applications

Research has demonstrated several significant biological activities associated with this compound:

- Protein Folding and Stability : Studies indicate that fluorinated amino acids can influence protein folding and stability, impacting protein-protein interactions and self-assembly processes. This can lead to enhanced functionality in biological systems .

- Therapeutic Potential : The unique properties of fluorinated compounds have been explored for their potential in developing new therapeutics, particularly in cancer treatment. For example, modifications using fluorinated amino acids can enhance the efficacy of peptide-based drugs by improving their binding to target proteins involved in disease pathways .

- Immunological Applications : this compound has been incorporated into immunogenic peptides for therapeutic vaccinations, enhancing immune responses against tumor-associated proteins .

Data Table: Comparison of Fluorinated Amino Acids

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| This compound | Fluorination at positions 2 and 6 | Enhanced stability and altered binding affinities |

| Fmoc-2,4-Dichloro-D-phenylalanine | Chlorination at positions 2 and 4 | Different reactivity patterns |

| Fmoc-L-Tyrosine | Hydroxyl group on aromatic ring | Different solubility and interaction properties |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Peptide Binding Studies : In a study assessing peptide binding kinetics using flow cytometry, peptides containing this compound exhibited altered binding characteristics compared to non-fluorinated counterparts. This was attributed to changes in hydrophobic interactions due to the presence of fluorine atoms .

- T-cell Activation : Research involving T-cell stimulation showed that peptides incorporating this compound could enhance T-cell responses when presented by antigen-presenting cells (APCs), indicating its potential role in immunotherapy .

Properties

Molecular Formula |

C25H21F2NO4 |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

4-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H21F2NO4/c26-21-10-5-11-22(27)19(21)12-13-23(24(29)30)28-25(31)32-14-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-11,20,23H,12-14H2,(H,28,31)(H,29,30) |

InChI Key |

VUPYYWOPDYUKLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC=C4F)F)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.